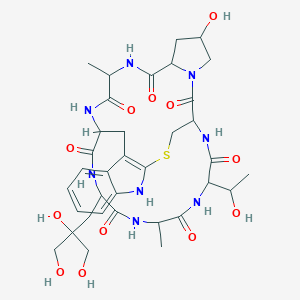
Phallisin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phallisin is a natural compound that is found in the mushroom Phallus indusiatus. It has been used in traditional medicine for its various health benefits. Recent studies have shown that phallisin has potential applications in scientific research due to its unique chemical properties and physiological effects.
Wissenschaftliche Forschungsanwendungen
Phallometric Testing in Sexual Offender Assessment
Viewing Time as a Measure of Sexual Interest : Harris et al. (1996) explored the use of viewing time as a simpler, less intrusive alternative to phallometric testing for assessing sexual interest. They found that viewing time could distinguish child molesters from normal men, though it was less discriminative than phallometric measures (Harris, Rice, Quinsey, & Chaplin, 1996).
Limits to Phallometric Testing Value : Marshall and Fernandez (2000) discussed the limitations of phallometric testing, acknowledging its usefulness in predicting recidivism but highlighting the need for improvements in reliability and validity (Marshall & Fernandez, 2000).
Phallometric Test as a ‘Truthing Technology’ : Waidzunas and Epstein (2015) traced the history of the phallometric test, analyzing its use in categorizing sexual desires and its impact on scientific conceptions of normal and abnormal sexualities (Waidzunas & Epstein, 2015).
Applications in Biological Research
Effects of Cytochalasin and Phalloidin on Actin : Cooper (1987) reviewed the role of cytochalasin and phalloidin in altering actin polymerization, providing insights into their use in studying actin’s role in biological processes (Cooper, 1987).
Quantitative Analysis of Toxins in Amanita Phalloides : Faulstich, Georgopoulos, and Bloching (1973) developed a method for the quantitative determination of toxins, including phallisin, in Amanita phalloides, contributing to a deeper understanding of toxic peptides in mushrooms (Faulstich, Georgopoulos, & Bloching, 1973).
Other Relevant Studies
PhenX Toolkit for Genome-Wide Studies : Hamilton et al. (2011) introduced the PhenX Toolkit, which provides high-quality measures for use in genomic studies, enhancing the ability to compare data across studies (Hamilton et al., 2011).
Biotechnological Exploitation of Bacteriophage Research : Petty et al. (2007) discussed the biotechnological applications of phage research, including the development of phage-derived bacterial detection and treatment strategies (Petty, Evans, Fineran, & Salmond, 2007).
Computational Reproducibility in Prognostics and Health Management : Hahn and Mechefske (2022) addressed the importance of computational reproducibility in scientific research, with a focus on prognostics and health management (PHM) (Hahn & Mechefske, 2022).
Eigenschaften
CAS-Nummer |
19774-69-7 |
|---|---|
Produktname |
Phallisin |
Molekularformel |
C35H48N8O12S |
Molekulargewicht |
804.9 g/mol |
IUPAC-Name |
28-[2,3-dihydroxy-2-(hydroxymethyl)propyl]-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |
InChI |
InChI=1S/C35H48N8O12S/c1-15-27(48)38-22-9-20-19-6-4-5-7-21(19)41-33(20)56-12-24(34(54)43-11-18(47)8-25(43)31(52)37-15)40-32(53)26(17(3)46)42-28(49)16(2)36-30(51)23(39-29(22)50)10-35(55,13-44)14-45/h4-7,15-18,22-26,41,44-47,55H,8-14H2,1-3H3,(H,36,51)(H,37,52)(H,38,48)(H,39,50)(H,40,53)(H,42,49) |
InChI-Schlüssel |
SRDQDZSLNAKOIT-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(CO)(CO)O)C)C(C)O |
Kanonische SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(CO)(CO)O)C)C(C)O |
Synonyme |
phallisin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)







![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)

![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
